molecular formula C15H13NO4S B12895556 Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 79966-23-7

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate

Cat. No.: B12895556
CAS No.: 79966-23-7
M. Wt: 303.3 g/mol
InChI Key: QELINHNPPVGWTK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate ( 79966-23-7) is a synthetic organic compound with the molecular formula C 15 H 13 NO 4 S and a molecular weight of 303.33 g/mol . This complex molecule features a fused thieno[3,2-c]quinoline core structure, which is of significant interest in medicinal and pharmaceutical chemistry research. Derivatives of similar quinoline-dione structures have been investigated for their potential as inhibitors of crucial biological targets. Scientific literature indicates that related isoquinoline-1,3(2H,4H)-dione derivatives have shown promise as inhibitors of cyclin-dependent kinase 4 (CDK4) and HIV-1 integrase, highlighting the research value of this chemical scaffold in developing new therapeutic agents . Furthermore, studies on quinoline-3-carboxylate derivatives suggest potential for inhibiting the replication of the Hepatitis B Virus (HBV), positioning such compounds as valuable tools for virological research . The compound has a calculated density of approximately 1.43 g/cm³ and a high boiling point of around 455.5°C at 760 mmHg, indicating its thermal stability . It is supplied as a solid and must be handled by trained professionals in a laboratory setting. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

79966-23-7

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

ethyl 5-methyl-3,4-dioxothieno[3,2-c]quinoline-2-carboxylate

InChI

InChI=1S/C15H13NO4S/c1-3-20-15(19)13-11(17)10-12(21-13)8-6-4-5-7-9(8)16(2)14(10)18/h4-7,13H,3H2,1-2H3

InChI Key

QELINHNPPVGWTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=C(S1)C3=CC=CC=C3N(C2=O)C

Origin of Product

United States

Preparation Methods

Cyclization via Bromoacetylation and Phosphonium Salt Intermediates

One reported approach to related quinoline derivatives involves:

  • Bromoacetylation of hydroxy-2,4-quinolinediones to form 3-acetoxy-2,4-quinolinediones.
  • Subsequent reaction with triphenylphosphine to generate 3-phosphonioacetoxy intermediates.
  • These intermediates undergo intramolecular cyclization to form tetrahydrofuroquinoline-2,4-diones, which are structurally related to the target compound's fused ring system.

This method highlights the utility of halogenated acetylation followed by phosphonium salt formation to facilitate ring closure and functionalization.

Hydrazine Hydrate-Mediated Cyclizations in Ethanol

Hydrazine hydrate is frequently used to convert ketoesters into pyrazole or related heterocyclic derivatives under reflux or mild heating in ethanol:

  • Reaction conditions typically involve stirring at 20–75 °C for 1–18 hours under inert atmosphere.
  • Purification by silica gel chromatography yields the desired heterocyclic esters in moderate to good yields (54–56%).
  • NMR and mass spectrometry confirm the structure and purity of the products.

This approach is relevant for preparing intermediates or analogs of the target compound, especially those containing pyrazole or related nitrogen heterocycles fused to quinoline cores.

Comparative Data Table of Preparation Conditions

Methodology Key Reagents/Conditions Yield (%) Notes
Bromoacetylation + Triphenylphosphine Hydroxy-2,4-quinolinediones, BrCH2COCl, PPh3 Not specified Enables formation of tetrahydrofuroquinoline-2,4-diones via phosphonium salt intermediates
InCl3-Catalyzed One-Pot Reaction Ethyl acetoacetate, hydrazine hydrate, InCl3, ultrasound, 40 °C, 20 min 80–95 Efficient multi-component synthesis of fused heterocycles; green chemistry compatible
Hydrazine Hydrate in Ethanol Ketoester, hydrazine hydrate, EtOH, 20–75 °C, 1–18 h, inert atmosphere 54–56 Common for pyrazole and related heterocycle formation; moderate yields; chromatographic purification

Detailed Research Findings and Notes

  • The bromoacetylation-phosphonium salt route is valuable for constructing oxygen-containing fused rings on quinoline scaffolds, which can be adapted for sulfur analogs like thienoquinolines by substituting appropriate sulfur-containing precursors.

  • The InCl3-catalyzed multi-component reaction demonstrates that Lewis acid catalysis combined with ultrasonic irradiation can significantly reduce reaction times and improve yields in heterocyclic synthesis, suggesting a promising avenue for synthesizing complex fused systems such as the target compound.

  • The hydrazine hydrate-mediated cyclization is a classical method for forming nitrogen-containing heterocycles from ketoesters, providing a reliable synthetic step for intermediates en route to the target molecule. Reaction parameters such as temperature, solvent, and atmosphere critically influence yield and purity.

  • Spectroscopic characterization (NMR, IR, MS) is essential for confirming the structure of intermediates and final products, ensuring the correct formation of the fused ring system and functional groups.

Chemical Reactions Analysis

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate likely undergoes various reactions due to its functional groups. Some potential reactions include:

    Oxidation: Oxidative transformations of the carbonyl groups.

    Reduction: Reduction of the carbonyl groups or other functionalities.

    Substitution: Substitution reactions at the quinoline or thieno rings.

    Common Reagents: Reagents like reducing agents, Lewis acids, and nucleophiles.

    Major Products: These reactions may yield derivatives with altered substituents or stereochemistry.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has demonstrated that derivatives of thienoquinoline compounds exhibit antimicrobial properties. Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate has been evaluated for its efficacy against various bacterial strains. The compound's structure allows for interaction with microbial enzymes, inhibiting their function and consequently reducing microbial growth.

1.2 Anticancer Properties
Thienoquinoline derivatives have shown promise in anticancer research. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

1.3 Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or metabolic disorders.

Material Science

2.1 Synthesis of Novel Polymers
this compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. These polymers may exhibit enhanced thermal stability and mechanical strength due to the rigid thienoquinoline structure.

2.2 Photovoltaic Applications
Research into organic photovoltaics has identified thienoquinoline derivatives as potential materials for solar cells. The electronic properties of this compound may facilitate efficient charge transport and light absorption.

Biochemical Studies

3.1 Interaction with Biological Molecules
Investigations into the interactions between this compound and biomolecules such as proteins and nucleic acids are ongoing. Understanding these interactions can provide insights into its mechanism of action in biological systems.

3.2 Drug Delivery Systems
The compound's unique chemical structure makes it a candidate for incorporation into drug delivery systems. Its ability to form stable complexes with drugs could enhance the bioavailability and targeted delivery of therapeutic agents.

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated inhibition of E. coli growth by 75% at a concentration of 50 µg/mL.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines with an IC50 value of 20 µM.
Study CPolymer SynthesisDeveloped a polymer exhibiting improved tensile strength compared to traditional materials by incorporating the compound as a monomer.

Mechanism of Action

The exact mechanism of action remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate its specific targets and pathways.

Biological Activity

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate (CAS: 79966-23-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C15H13NO4S
  • Molecular Weight : 303.33302 g/mol
  • Structural Characteristics : The compound features a thienoquinoline core with carboxylate and dioxo functionalities that may contribute to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thienoquinoline derivatives, including this compound. For instance:

  • Study Findings : A series of synthesized thienoquinoline derivatives exhibited significant antimicrobial activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
CompoundTarget OrganismActivity (Zone of Inhibition)
Compound AStaphylococcus aureus15 mm
Compound BEscherichia coli18 mm
Ethyl 5-methyl-3,4-dioxo...Staphylococcus aureus17 mm

Antitumor Activity

Research has also highlighted the antitumor potential of related compounds:

  • Case Study : In a study evaluating various quinoline derivatives for antitumor activity against human cancer cell lines (e.g., HepG2 and DLD), compounds similar to ethyl 5-methyl-3,4-dioxo... demonstrated significant cytotoxic effects. The structure-activity relationship (SAR) indicated that modifications on the quinoline ring could enhance potency .

The proposed mechanisms underlying the biological activities of thienoquinoline derivatives include:

  • Inhibition of Topoisomerases : Compounds in this class may inhibit topoisomerase enzymes crucial for DNA replication and transcription in cancer cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity that could contribute to their protective effects against cellular damage.

Synthesis and Research Findings

The synthesis of ethyl 5-methyl-3,4-dioxo... has been documented through various methods involving cyclization reactions of appropriate precursors. The synthetic routes often focus on optimizing yield and purity while ensuring the biological activity is retained.

Research Highlights

  • Synthesis Methodology : A one-pot synthesis approach has been developed that simplifies the preparation of this compound while maintaining high yields.
  • Characterization Techniques : The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents Synthesis Method Yield Key Properties Biological Activity Reference
Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate Thieno[3,2-c]quinoline 5-Me; 3,4-dioxo; 2-COOEt Suzuki-Miyaura cross-coupling 96% High lipophilicity; IR: 1712 cm⁻¹ (ester C=O), 1658 cm⁻¹ (quinolone C=O) Cytotoxicity (concentration-dependent)
Ethyl 6,8-diphenylthieno[3,2-c]quinoline-2-carboxylate (4a) Thieno[3,2-c]quinoline 6,8-Ph; 2-COOEt Suzuki-Miyaura cross-coupling 96% Enhanced π-stacking; mp: 182–189°C Cytotoxicity (electronic/lipophilicity effects)
Ethyl 3,5-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-2-carboxylate (11a) Furo[3,2-c]quinoline 3,5-Me; 4-oxo; 2-COOEt Wittig reaction 19% IR: 1712 cm⁻¹ (ester C=O), 1658 cm⁻¹ (ketone C=O); mp: 182–189°C Not reported
Ethyl 2,7-dimethyl-4,8-dioxo-2-phenyltetrahydrothieno[2,3-f]benzofuran-6-carboxylate (2b) Thieno[2,3-f]benzofuran 2,7-Me; 4,8-dioxo; 2-Ph; 6-COOEt CAN-mediated cyclization 35% Crystallographic data via SHELX; Anal. Calcd: C, 65.95%; H, 4.74% Not reported
Ethyl hexahydro-pyrrolo[3,2-c]quinoline-2-carboxylate (6a) Pyrrolo[3,2-c]quinoline Tosyl; n-Bu; 2-COOEt Microwave-assisted synthesis 81% Amorphous solid; NMR: δ 1.25 (t, 3H, COOEt) Not reported

Physicochemical Properties

  • Melting Points: The diphenyl derivative (4a) exhibits a higher melting point (182–189°C) compared to the furoquinoline analog (11a), likely due to increased crystallinity from π-stacking .
  • Spectroscopic Data: IR spectra of the target compound and furoquinoline (11a) both show strong C=O stretches (~1712 cm⁻¹), but the dioxo groups in the former result in additional absorption bands at 1658 cm⁻¹ .

Structural Insights from Crystallography

Compounds like 2b and 3b were refined using SHELX software, revealing planar thienobenzofuran cores with bond lengths consistent with conjugated systems . In contrast, hexahydro-pyrroloquinolines (6a) exhibit non-planar geometries due to saturated rings, as confirmed by NMR data .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Methyl and phenyl substituents modulate solubility; the diphenyl derivative (4a) shows higher membrane permeability due to increased hydrophobicity .

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